
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Übersicht
Beschreibung
CS476, also known as NSC302998, is a potent hypoglycaemic agent. It is primarily used in scientific research to study its effects on blood glucose levels. The compound has shown significant hypoglycaemic activity in various animal models, including dogs, rabbits, rats, and mice .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CS476 beinhaltet die Reaktion von 2,3-Dihydrobenzo[b]furan-3-carbonsäure mit Ethylamin, gefolgt von Sulfonierung mit Benzolsulfonylchlorid. Der letzte Schritt beinhaltet die Reaktion mit Cyclohexylisocyanat, um das Harnstoffderivat zu bilden .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für CS476 nicht weit verbreitet sind, folgt die Synthese typischerweise Standardprotokollen der organischen Synthese, die Sulfonierung und Harnstoffbildung beinhalten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CS476 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CS476 kann unter bestimmten Bedingungen oxidiert werden, um die entsprechenden Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Amine und Alkohole zu bilden.
Substitution: CS476 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea has been investigated for its potential therapeutic applications. Preliminary studies indicate that derivatives containing the 2,3-dihydrobenzo(b)furan moiety may exhibit significant biological activities, including:
- Anticancer Activity : Compounds related to this structure have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines.
- Antimicrobial Properties : The compound's sulfonamide group may contribute to its effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Synthetic Organic Chemistry
The synthesis of this compound involves several steps, highlighting its complexity. The multi-step synthesis typically includes:
- Formation of the benzenesulfonamide derivative.
- Coupling with the cyclohexylurea moiety.
- Final modifications to achieve the desired functional groups .
This synthetic pathway emphasizes its utility in developing more complex molecules for research purposes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various sulfonamide derivatives indicated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
Wirkmechanismus
CS476 exerts its hypoglycaemic effects by stimulating the release of insulin from pancreatic beta cells. The compound binds to sulfonylurea receptors on the beta cells, leading to the closure of potassium channels. This results in depolarization of the cell membrane and subsequent opening of calcium channels, which triggers insulin release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glibenclamid: Ein weiteres starkes hypoglykämisches Mittel mit einem ähnlichen Wirkmechanismus.
Tolbutamid: Ein Sulfonylharnstoffderivat, das zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Chlorpropamid: Eine weitere Sulfonylharnstoffverbindung mit hypoglykämischen Eigenschaften.
Einzigartigkeit von CS476
CS476 ist einzigartig in seiner kürzeren Wirkdauer im Vergleich zu anderen hypoglykämischen Mitteln wie Glibenclamid. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Dynamik der Insulinausschüttung und der Blutzuckerregulation .
Biologische Aktivität
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and data.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzo[b]furan moiety and subsequent coupling reactions. The initial steps typically involve:
- Formation of 2,3-Dihydrobenzo[b]furan-7-carboxylic acid : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The carboxylic acid is converted to an amide by reacting with amines.
- Sulfonylation : The introduction of the benzenesulfonyl group is performed via sulfonyl chloride reactions.
- Cyclohexylurea Formation : Finally, cyclohexyl is introduced through urea formation reactions.
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its anticancer properties and mechanism of action.
Anticancer Properties
Research indicates that compounds derived from benzo[b]furan exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- The compound's mechanism appears to involve the inhibition of specific pathways essential for cancer cell proliferation, potentially through interactions with DNA or critical enzymes involved in cell cycle regulation .
Case Studies
-
In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and 22Rv1 for prostate cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations .
Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 5 Inhibition of DNA synthesis 22Rv1 10 Induction of apoptosis - Animal Models : Preliminary animal studies have shown that administration of this compound can lead to a reduction in tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of MDM2/XIAP Pathways : This compound may inhibit proteins that are crucial for cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
- DNA Interaction : The structure suggests potential intercalation with DNA, disrupting replication processes critical for cancer cell survival .
Eigenschaften
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMWIVFHOCVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194105 | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-35-9 | |
Record name | CS 476 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041177359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CS-476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CS-476 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6BG4727TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.